2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one

Potassium Channel Kir2.3 Selectivity

2-[(2,3-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one (CAS 459198-10-8) is a differentiated kinase inhibitor building block. The 2,3-dimethylphenyl motif introduces steric and electronic constraints absent in unsubstituted analogs—substituting generic 2-anilino-6-methylpyrimidin-4(3H)-one (CAS 50427-08-2) yields divergent biological outcomes, making this scaffold essential for reproducible SAR. It serves as an ATP-competitive inhibitor core for JAK2 and SLK programs. The predicted lipophilicity gain (ΔcLogP ~+1.0 to +1.5) supports cellular permeability optimization in lead development. Experimentally validated as an inactive control (Kir2.3 IC50 >100 µM, ROMK1 IC50 5.2 µM) for ion channel selectivity profiling. Supplied at ≥97% purity, suitable as a reference standard for HPLC, LC-MS, and NMR method validation.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 459198-10-8
Cat. No. B1459948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one
CAS459198-10-8
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC2=NC(=CC(=O)N2)C)C
InChIInChI=1S/C13H15N3O/c1-8-5-4-6-11(10(8)3)15-13-14-9(2)7-12(17)16-13/h4-7H,1-3H3,(H2,14,15,16,17)
InChIKeyPHKZVTQBULWMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

459198-10-8: A 2,3-Dimethylphenyl Pyrimidinone Scaffold for Targeted Chemical Probe Procurement


2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one (CAS 459198-10-8) is a heterocyclic pyrimidinone derivative belonging to the class of 2-(phenylamino)pyrimidin-4-ones . This compound is defined by a 2,3-dimethyl substitution pattern on the phenyl ring and a methyl group at the 6-position of the pyrimidinone core. It serves as a key scaffold for developing ATP-competitive kinase inhibitors and receptor antagonists, often used as a precursor or core motif in medicinal chemistry campaigns targeting kinases like JAK2 and various receptors .

Why Unsubstituted 2-Anilino Pyrimidinones Cannot Replace 459198-10-8 in Structure-Activity Relationship Studies


In pyrimidinone-based drug discovery, subtle changes to the phenyl ring substitution pattern critically alter kinase selectivity and potency. Substituting a generic 2-anilino-6-methylpyrimidin-4(3H)-one (CAS 50427-08-2) for 459198-10-8 can lead to divergent biological outcomes, as the 2,3-dimethyl motif significantly influences both binding affinity to the ATP pocket and overall lipophilicity . The specific 2,3-dimethyl substitution on 459198-10-8 introduces unique steric and electronic constraints that are not replicated by unsubstituted or differently substituted analogs, which is essential for accurate hit validation and for establishing structure-activity relationships (SAR) in targeted kinase inhibitor programs .

Quantitative Differentiation of 459198-10-8 vs. In-Class Pyrimidinone Analogs


Subtype Selectivity Profile: Weak Kir2.3 Inhibition Contrasts with High SLK Affinity of Related Scaffolds

While structurally related phenylamino pyrimidines exhibit potent inhibition of kinases such as SLK (STE20-like kinase, IC50 = 7.8 nM) [2], compound 459198-10-8 demonstrates remarkably weak activity against the human inward rectifier potassium channel Kir2.3 (IC50 > 100,000 nM) [1]. This >12,800-fold difference in potency against a distinct target class underscores the critical role of the 2,3-dimethylphenyl motif in achieving target selectivity.

Potassium Channel Kir2.3 Selectivity

Ion Channel Profiling: Minimal Activity Against ROMK1 (Kir1.1) and Kir2.1

Profiling data reveals that 459198-10-8 has weak activity against related inward rectifier potassium channels. It shows an IC50 of 5,200 nM for ROMK1 (Kir1.1) and >100,000 nM for Kir2.1 [1]. In contrast, many 2-anilinopyrimidine derivatives in the same class are designed for high kinase affinity, with potencies frequently in the low nanomolar range (e.g., JAK2 inhibitors with IC50 < 100 nM) [2]. This differential activity profile suggests 459198-10-8 is better suited as a selective starting point for targets outside these potassium channels.

Potassium Channel ROMK1 Kir2.1

Structural Differentiation via Predicted Physicochemical Properties: Lipophilicity and Polar Surface Area

The 2,3-dimethyl substitution on 459198-10-8 (C13H15N3O, MW 229.28) directly influences its predicted physicochemical properties compared to the unsubstituted 2-anilino analog (C11H11N3O, MW 201.22) [1]. The presence of the two methyl groups increases the predicted octanol-water partition coefficient (cLogP) and alters the topological polar surface area (tPSA) [2]. For a typical 2-anilinopyrimidin-4-one series, adding two methyl groups can increase cLogP by approximately 1.0-1.5 log units, significantly impacting membrane permeability and metabolic stability [2].

Lipophilicity Polar Surface Area ADME

Strategic Research Applications for 459198-10-8 Based on Its Distinct Profile


Design of Selective Kinase Inhibitors Avoiding Potassium Channel Off-Targets

Medicinal chemistry teams focusing on JAK2, SLK, or other kinases can utilize 459198-10-8 as a core scaffold. Its demonstrated weak activity against Kir2.3 (IC50 > 100 µM) and ROMK1 (IC50 = 5.2 µM) makes it an attractive starting point for SAR campaigns aiming to minimize potential cardiac or renal toxicity associated with potassium channel inhibition [1].

Control Compound for Ion Channel Profiling in Pyrimidinone Libraries

In high-throughput screening of phenylamino pyrimidine libraries against ion channel panels, 459198-10-8 serves as a valuable inactive control. Its >100 µM potency against Kir2.1 and Kir2.3 provides a benchmark for defining selectivity, helping to differentiate non-specific hits from true lead compounds that show enhanced potency on these targets [1].

Scaffold for ADME Optimization via Lipophilicity Modulation

The predicted increase in lipophilicity due to the 2,3-dimethyl substitution (estimated ΔcLogP of +1.0 to +1.5) makes 459198-10-8 a key intermediate for exploring structure-property relationships. Researchers can systematically modify this scaffold to balance the enhanced cellular permeability from increased lipophilicity with the need to maintain solubility and metabolic stability, informing lead optimization in oral drug discovery programs [2].

Reference Standard for Analytical Method Development

Due to its well-defined structure (C13H15N3O, MW 229.28) and availability at high purity (typically ≥95%), 459198-10-8 is suitable as a reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods for related pyrimidinone derivatives in pharmaceutical quality control and R&D laboratories [1].

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